2-Methoxy-1-methylindolin-3-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-methoxy-1-methyl-2H-indol-3-one |
InChI |
InChI=1S/C10H11NO2/c1-11-8-6-4-3-5-7(8)9(12)10(11)13-2/h3-6,10H,1-2H3 |
InChI Key |
SPIVVSBYKFNXAU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(=O)C2=CC=CC=C21)OC |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methoxy 1 Methylindolin 3 One and Analogues
Strategies for Indolin-3-one Core Construction
The foundational step in synthesizing 2-methoxy-1-methylindolin-3-one is the construction of the indolin-3-one core. Several powerful synthetic strategies have been developed to achieve this, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.
Cyclization Reactions and Precursor Transformations
Cyclization reactions represent a fundamental approach to constructing the bicyclic indolin-3-one framework. These reactions typically involve the formation of a key carbon-carbon or carbon-nitrogen bond to close the five-membered ring.
One notable method involves a formal [3+3] cycloaddition reaction. In this approach, azaoxyallyl cations, generated in situ from α-halo hydroxamates, react with isatogens, which are themselves formed from o-nitroalkynes. researchgate.net This one-pot tandem reaction proceeds through cycloisomerization of the o-nitroalkyne, followed by a base-mediated elimination and a 1,3-dipolar cycloaddition to yield tricyclic fused indolin-3-ones under mild conditions. researchgate.net This method is characterized by its high atom economy and tolerance of various functional groups. researchgate.net
Another strategy utilizes the cyclization of 2-(alkynyl)aryl isocyanates with amides in the presence of a palladium(0)/diphosphine catalyst to stereoselectively form 3-(amidoalkylidene)oxindoles, which are structurally related to indolin-3-ones. acs.org This reaction achieves both intramolecular C-C bond formation and intermolecular C-N bond formation across a carbon-carbon triple bond. acs.org
Furthermore, the synthesis of the indolin-3-one core can be achieved through the intramolecular condensation of precursors like 2-[bis(methylthio)methylene]-1H-3-oxoindole and its N-methylated analogue. These precursors are synthesized by trapping the dipotassium (B57713) salt of the indoxyl enolate with carbon disulfide, followed by methylation. arkat-usa.org
| Precursor Type | Reaction Type | Key Reagents/Catalysts | Product Type |
| α-halo hydroxamates and o-nitroalkynes | [3+3] Cycloaddition | Base | Tricyclic fused indolin-3-ones researchgate.net |
| 2-(Alkynyl)aryl isocyanates and amides | Palladium-catalyzed cyclization | Palladium(0)/diphosphine catalyst | 3-(Amidoalkylidene)oxindoles acs.org |
| Indoxyl enolate | Intramolecular condensation/trapping | Carbon disulfide, Methyl iodide | 2-[Bis(methylthio)methylene]-1-methyl-3-oxoindole arkat-usa.org |
Oxidative Dimerization Approaches for Indolin-3-ones
Oxidative dimerization provides an alternative route to indolin-3-one derivatives. These methods often involve the oxidation of indole (B1671886) precursors to generate reactive intermediates that can then dimerize or react with other nucleophiles.
A copper-catalyzed oxidative dimerization of 2-aryl indoles has been developed for the synthesis of 2,2-disubstituted indolin-3-ones. rsc.org This process involves the in situ oxidative de-aromatization of the 2-arylindole to an indol-3-one (B1248957) intermediate, which then undergoes self-dimerization or cross-addition with other indoles. rsc.org This method is efficient and proceeds under mild conditions to produce a variety of C2-tetrasubstituted indolin-3-ones. rsc.org
Similarly, palladium-catalyzed direct C-H transformations have been successfully used for the oxidative homo-dimerization of N-protected and free indole derivatives to form 3,3'-biindolyl scaffolds. rsc.org
The direct oxidative dearomatization of indoles can also be achieved using TEMPO oxoammonium salt in the presence of various nucleophiles. nih.gov This method allows for the synthesis of structurally diverse 2,2-disubstituted indolin-3-ones through processes like oxyalkynylation and oxyalkenylation under very mild conditions. nih.gov
| Starting Material | Oxidant/Catalyst | Reaction Type | Product |
| 2-Aryl indoles | Copper catalyst | Oxidative de-aromatization and dimerization/cross-addition | C2-tetrasubstituted indolin-3-ones rsc.org |
| N-protected/free indoles | Palladium catalyst | Oxidative homo-dimerization | 3,3'-Biindolyls rsc.org |
| Indoles | TEMPO oxoammonium salt | Oxidative dearomatization with nucleophiles | 2,2-Disubstituted indolin-3-ones nih.gov |
Base-Promoted Reactions in Indolin-3-one Synthesis
Base-promoted reactions are crucial in several synthetic pathways leading to the indolin-3-one core. The choice of base can significantly influence the reaction outcome, directing the formation of specific products.
For instance, the reaction of α-halocarboxamides with a base such as an amine, metal carbonate, or potassium tert-butoxide can generate aza-oxyallyl cations, which are key intermediates in [3+3] cycloaddition reactions to form fused indolin-3-ones. researchgate.net
In the synthesis of 3,3-disubstituted isoindolin-1-ones, which share a similar structural motif with indolin-3-ones, cascade reactions of 2-carbonylbenzonitriles with ((chloromethyl)sulfonyl)benzenes are promoted by bases like potassium carbonate. acs.org The selection of a strong base like potassium tert-butoxide can open up new synthetic possibilities. acs.org
Furthermore, the presence or absence of a base can dictate the regioselectivity of certain reactions. For example, the iodine-promoted deoxygenative coupling of indolin-3-ones with thiols can lead to either C2 or C3 sulfenylation depending on whether a base is used. thieme-connect.com
| Reactants | Base | Reaction Type | Significance |
| α-halocarboxamides | Amine, M₂CO₃, tBuOK | Generation of aza-oxyallyl cations | Key step in [3+3] cycloaddition for fused indolin-3-ones researchgate.net |
| 2-Carbonylbenzonitriles and ((chloromethyl)sulfonyl)benzenes | K₂CO₃, KOtBu | Cascade reaction | Synthesis of 3,3-disubstituted isoindolin-1-ones acs.org |
| Indolin-3-ones and thiols | NaOH (optional) | Deoxygenative coupling | Controls regioselectivity of C-S bond formation thieme-connect.com |
Palladium-Catalyzed Synthetic Routes for Oxindoles
Palladium catalysis has emerged as a powerful tool for the synthesis of oxindoles, which are isomers of indolin-3-ones and can sometimes be converted into them. These methods often involve C-H activation or cross-coupling reactions.
An efficient palladium-catalyzed domino reaction of alkene-tethered carbamoyl (B1232498) chlorides allows for the synthesis of spirooxindoles and rsc.orgberkeley.edu-fused oxindoles. rsc.org This transformation proceeds through a five-membered C,C-palladacycle formed via intramolecular C-H activation. rsc.org
The palladium-catalyzed α-arylation of amides is another effective method for constructing the oxindole (B195798) skeleton. acs.org Catalysts comprising Pd(OAc)₂ and either PCy₃ or sterically hindered N-heterocyclic carbene ligands have been shown to provide fast reaction rates, even at room temperature in some cases. berkeley.eduacs.org This approach is particularly useful for creating α,α-disubstituted oxindoles. berkeley.edu
Furthermore, palladium-catalyzed C-H bond amidation of N-tosylphenylacetamide derivatives affords 3,3-disubstituted oxindoles. oup.com This reaction involves the intramolecular metallation of an aromatic C-H bond followed by C-N bond formation through reductive elimination. oup.com
| Starting Material | Palladium Catalyst System | Reaction Type | Key Intermediate |
| Alkene-tethered carbamoyl chlorides | Pd(PPh₃)₄ or Pd(OAc)₂/P(2-OMe-C₆H₄)₃ | Domino reaction | C,C-palladacycle rsc.org |
| Amides and aryl halides | Pd(OAc)₂/PCy₃ or N-heterocyclic carbene | α-Arylation | Arylpalladium enolate berkeley.eduacs.org |
| N-Tosylphenylacetamide derivatives | Pd(OAc)₂/Cu(OAc)₂ | C-H bond amidation | Six-membered-ring palladacycle oup.com |
Targeted Functionalization and Substituent Introduction
Once the core indolin-3-one structure is in place, the next step is the targeted introduction of specific functional groups, such as the methoxy (B1213986) and methyl groups, to yield the final product, this compound.
Introduction of Methoxy and Methyl Groups on the Indolin-3-one Framework
The introduction of a methoxy group at the C2 position and a methyl group at the N1 position requires specific and often sequential chemical transformations.
A method for introducing a methoxy group at the C-2 position involves the oxidation of a silyl (B83357) enol ether intermediate. The 2-alkoxycarbonylindolin-3-one is first converted to its silyl enol ether, which then undergoes a facile oxidation reaction with N-bromosuccinimide (NBS) in methanol (B129727) to yield the 2-methoxy derivative in high yields. nih.gov This process is believed to proceed through the formation of an iminium species that is subsequently attacked by methanol. nih.gov Another approach involves a formal cine-substitution/hydrolysis of 3-azido-2-methoxyindolines (AZINs), which allows for the introduction of various alcohols, including methanol, at the C2-position. rsc.org
N-methylation of the indolin-3-one nitrogen can be achieved using various methylating agents. Dimethyl carbonate, a relatively safe and environmentally friendly reagent, can be used for the N-methylation of indole systems in the presence of a base. google.com For example, the N-methylation of 5-methoxyindole (B15748) with dimethyl carbonate at reflux temperature gives a high yield of the N-methylated product. google.com The choice of catalyst, such as DABCO or DBU, can influence the reaction mechanism and product distribution when using dimethyl carbonate. nih.gov A one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence also provides a rapid route to 1,2,3-trisubstituted indoles, including N-methylated derivatives. rsc.org
| Functionalization | Method | Key Reagents | Intermediate/Mechanism |
| C2-Methoxylation | Oxidation of silyl enol ether | N-Bromosuccinimide (NBS), Methanol | Iminium species nih.gov |
| C2-Methoxylation | cine-Substitution/hydrolysis | 3-Azido-2-methoxyindolines (AZINs) | - |
| N-Methylation | Alkylation | Dimethyl carbonate, Base | - |
| N-Methylation | Fischer indolisation/N-alkylation | Alkyl halide (e.g., iodomethane) | - |
Stereoselective and Asymmetric Synthesis of Chiral Indolin-3-one Derivatives
The synthesis of chiral indolin-3-one derivatives, particularly those with stereocenters at the C-2 position, is a subject of intense research due to their prevalence in bioactive alkaloids and pharmaceuticals. nih.gov Achieving high levels of stereocontrol is critical, and numerous catalytic asymmetric methods have been developed to this end. These strategies often involve the use of 2-substituted-3H-indol-3-ones as key substrates. nih.gov
Catalytic systems are central to these asymmetric transformations. Recent reviews highlight a variety of successful approaches, including asymmetric aza-Friedel-Crafts, Mannich, aza-Diels-Alder, aza-Henry, and aza-Morita-Baylis-Hillman reactions. sioc-journal.cn These methods facilitate the construction of 2,2-disubstituted indolin-3-ones containing a challenging aza-quaternary center. nih.gov For instance, a Ru(II)-catalyzed enantioselective hydroarylation has been developed to access 3,4-disubstituted indoline (B122111) derivatives, where a chiral α-methylamine additive transiently directs the reaction to achieve high asymmetric induction. thieme-connect.com Similarly, palladium-catalyzed asymmetric hydrogenation of in situ generated indoles provides a concise route to optically active indolines with excellent enantioselectivity (up to 96% ee). rsc.org
The choice of catalyst and reaction conditions is paramount. Chiral phase transfer catalysis, using bifunctional ammonium (B1175870) salts derived from trans-1,2-cyclohexanediamine, has been employed in the asymmetric synthesis of 3,3-disubstituted isoindolinones, a related class of compounds. nih.gov Although initial enantioselectivity was moderate, it could be significantly enhanced through heterochiral crystallization. nih.gov
Table 1: Examples of Asymmetric Reactions for Chiral Indolinone Synthesis
| Reaction Type | Catalyst/Reagent | Key Feature | Reference |
|---|---|---|---|
| aza-Friedel-Crafts | Various Catalytic Systems | Construction of C2 quaternary centers | sioc-journal.cn |
| Mannich Reaction | Various Catalytic Systems | Construction of C2 quaternary centers | sioc-journal.cn |
| aza-Diels-Alder | Various Catalytic Systems | Construction of C2 quaternary centers | sioc-journal.cn |
| Enantioselective C-H Functionalization | Ru(II) Catalysis | Access to optically active indolines | thieme-connect.com |
| Asymmetric Hydrogenation | Palladium Catalysis | One-pot synthesis of chiral indolines | rsc.org |
Derivatization at C-3 and N-1 Positions of the Indolin-3-one Core
Functionalization of the indolin-3-one scaffold at the C-3 and N-1 positions is crucial for creating structural diversity and modulating biological activity. The C-3 position, being a carbonyl group, is a prime site for nucleophilic addition and condensation reactions. The N-1 position, a secondary amine in the parent scaffold, allows for substitution, which can significantly influence the molecule's properties.
Strategies for C-3 derivatization often involve the generation of reactive alkylideneindolenine intermediates from precursors like gramines or 3-(1′-hydroxyalkyl)-indoles. rsc.org These intermediates readily react with a wide array of nucleophiles to yield C-3 substituted indole derivatives. rsc.org Palladium-catalyzed C-H functionalization has also emerged as a powerful tool. For example, using a carbonyl directing group at the C-3 position, Pd(II) catalysis can achieve C-4 arylation of free (NH) indoles. acs.org Interestingly, this can be followed by an unusual migration of an acetyl group from C-3 to C-2 in one pot. acs.org For the N-1 position, catalytic asymmetric amination reactions have been developed to construct the N1-C3 linkage, as demonstrated in the formal synthesis of (+)-psychotrimine. nih.gov
Synthesis of Spirocyclic Indolin-3-one Derivatives
Spirocyclic indolin-3-ones, where the C-3 carbon is part of a second ring system, are a prominent class of derivatives with significant therapeutic potential. Their synthesis is often achieved through multicomponent reactions and cycloadditions. One-pot, three-component reactions involving a substituted isatin (B1672199) (an oxidized form of indolinone), an amino acid like (S)-pipecolic acid, and an electron-deficient alkene can produce spiro[indoline-3,3′-indolizine]s with high regio- and stereospecificity. nih.gov
Domino reactions are particularly efficient for constructing complex spirocyclic systems. A triethylamine-promoted domino reaction of 1,3-indanedione with 3-methyleneoxindoles results in novel polycyclic triindanone-fused spiro[bicyclo[2.2.2]octane-2,3′-indoline] derivatives. acs.org Another approach involves the zinc-catalyzed enantioselective [3+3] annulation of indoline-2-thiones with isatylidene malononitriles to give chiral spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives in high yields and excellent enantioselectivity (up to 99% ee). mdpi.com This method was successfully applied to a gram-scale synthesis, demonstrating its practical utility. mdpi.com The synthesis of spiro[indoline-3,2′-thiazolidinones] has also been reported via the reaction of Schiff bases (derived from isatins) with thioglycolic acid, catalyzed by a Brønsted acid in an aqueous medium. rsc.org
Synthesis of Hydrazone-Containing Indolin-3-one Analogues
Hydrazone derivatives of indolin-3-ones are readily synthesized and serve as valuable intermediates and bioactive molecules themselves. The primary synthetic route involves the simple condensation reaction between the C-3 carbonyl group of an indolin-3-one (or its precursor, isatin) and a hydrazine (B178648) or hydrazide derivative. researchgate.net
For example, a series of indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives were prepared by first reacting a substituted indoline-2,3-dione with hydrazine hydrate (B1144303) to form a 3-hydrazonoindolin-2-one intermediate. nih.gov This intermediate was then treated with a substituted benzene sulfonyl chloride to yield the final sulfonamide products. nih.gov Similarly, indole-containing amidinohydrazones have been synthesized by reacting an intermediate hydrazone with an appropriate amine under microwave conditions. nih.gov These synthetic schemes highlight the straightforward nature of introducing the hydrazone moiety, which can then be further functionalized. nih.govnih.gov
Synthesis of Triazole-Conjugated Indolin-3-one Derivatives
The fusion of a triazole ring with the indolin-3-one core has led to novel hybrid molecules with interesting properties. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a prominent method for creating 1,4-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.org This methodology can be applied to link an alkyne-functionalized indolinone with an azide (B81097), or vice versa, in a highly efficient and regioselective manner.
More complex, fused systems can be generated through cascade reactions. A copper-catalyzed tandem reaction of ortho-haloanilines bearing an N-propargyl group with sodium azide has been developed to synthesize a range of 1,2,3-triazole fused indole derivatives. researchgate.net This protocol involves a sequence of reactions that builds the fused heterocyclic system in a single operation, with some resulting products exhibiting blue and greenish fluorescence. researchgate.net Metal-free approaches have also been reported for the synthesis of indole derivatives from aryl triazoles, involving a triazole ring-opening followed by an oxidative cyclization. mdpi.com
Incorporation of Alkenyl and Alkylidene Moieties in Indolin-3-ones
The introduction of alkenyl (C=C) and alkylidene (=C) groups into the indolin-3-one structure provides another avenue for derivatization, particularly at the C-3 position. Alkylideneindolenine intermediates, which feature an exocyclic double bond at C-3, are key reactive species. They can be generated in situ from precursors like arenesulfonyl indoles under basic conditions. rsc.org
Palladium-catalyzed hydroamination of gem-difluoroallenes represents a modern approach to introduce difluoroallylic groups. acs.orgacs.org By selecting the appropriate nucleophile (indolines vs. 2-indole-carboxylates), this method allows for a regiodivergent synthesis, producing either γ- or β-addition products, respectively. acs.org This strategy provides efficient access to a diverse range of difluoroalkylated indole derivatives. acs.org Furthermore, a visible-light-promoted tandem selenylative radical cyclization of 2-vinyl-N-aryl imines has been developed to produce selenylated 3H-indoles, showcasing a novel method for incorporating functionalized alkyl groups that can be precursors to alkenyl moieties. acs.org
Optimization of Reaction Conditions and Process Efficiency in Indolin-3-one Synthesis
Improving the efficiency, scalability, and environmental footprint of synthetic routes to indolin-3-ones is a critical aspect of their chemical development. Optimization studies typically focus on screening catalysts, solvents, bases, and temperatures to maximize yield and selectivity.
For instance, in the development of an In(III)-catalyzed formal [4+2] annulation, a variety of Lewis acids were screened, with Indium(III) triflate [In(OTf)₃] providing the best yield for the desired cycloaddition product. researchgate.net Similarly, the synthesis of chiral 3,3-disubstituted isoindolinones via phase transfer catalysis involved an extensive screening of chiral catalysts and inorganic bases to find the optimal conditions. nih.gov The development of a one-pot tandem reaction to generate indolin-3-ones from N-methylbenzylamines and methyl 2-fluorobenzoates was mediated by a LiN(SiMe₃)₂ and CsF system, highlighting an operationally simple and novel approach. acs.org
Process efficiency is also enhanced by developing one-pot or cascade reactions that minimize intermediate purification steps. A one-pot cascade reaction of o-alkynylnitrobenzenes with maleimides under Au(III)–Cu(II) relay catalysis produces hydroxysuccinimide substituted indolin-3-ones, demonstrating excellent atom economy. acs.org The scalability of these optimized procedures is a key consideration. A gram-scale synthesis was successfully performed for a zinc-catalyzed [3+3] annulation to produce a spiro[indoline-3,4′-thiopyrano[2,3-b]indole], confirming the method's practical utility for producing larger quantities of the target compound. mdpi.com
Table 2: Summary of Optimized Reaction Parameters
| Reaction Type | Catalyst System | Key Optimization Parameter | Outcome | Reference |
|---|---|---|---|---|
| Formal [4+2] Annulation | In(OTf)₃ | Lewis acid screening | Excellent yield (76%) | researchgate.net |
| Asymmetric Cascade Reaction | Chiral 1,2-diaminocyclohexane derivatives | Catalyst and base screening | Moderate ee, improved by crystallization | nih.gov |
| Tandem N-alkylation/Cyclization | LiN(SiMe₃)₂ / CsF | Base and additive system | Operationally simple one-pot method | acs.org |
| Cascade [3+2] Cycloaddition/Ring Opening | Au(III)–Cu(II) Relay | Relay catalysis | Efficient one-pot synthesis | acs.org |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including indolin-3-one derivatives. This method offers significant advantages over conventional heating, such as reduced reaction times—often from hours to mere minutes—and cleaner reaction profiles. researchgate.netnih.gov
The application of microwave irradiation has been successfully demonstrated in one-pot, multi-component reactions for creating complex indole-based hybrids. tandfonline.comnih.gov For instance, the synthesis of 3-imidazolyl indole derivatives linked to a 1,2,3-triazole moiety was achieved in high yields (up to 96%) using a copper catalyst under microwave conditions. nih.gov Similarly, a one-pot condensation of isatin, aromatic amines, and mercaptoacetic acid to produce spiro[indoline-3,2′-thiazolidine]-2,4′(1H)-diones saw excellent yields under microwave irradiation without the need to isolate intermediates. researchgate.net
In another example, the synthesis of 3-hydroxy-2-oxindoles was accomplished through a microwave-assisted decarboxylative condensation of substituted isatins with malonic and cyanoacetic acids, achieving high yields (up to 98%) in just 5–10 minutes. mdpi.com Palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines has also been optimized using microwave irradiation to produce functionalized 2-methyl-1H-indole-3-carboxylate derivatives in excellent yields and with high regioselectivity. unina.itmdpi.com These protocols highlight the versatility and efficiency of microwave technology in synthesizing a diverse range of indolin-3-one analogues. nih.govnih.gov
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Indole Analogues
| Product | Synthesis Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Spiro[indoline-3,2′-thiazolidine]-2,4′(1H)-diones | Microwave | Few minutes | Good to Excellent | researchgate.net |
| Spiro[indoline-3,2′-thiazolidine]-2,4′(1H)-diones | Conventional (Thermal) | Several hours | Good to Excellent | researchgate.net |
| 3-Imidazolyl indole-triazole hybrids | Microwave | Not specified | up to 96% | nih.gov |
| 3-Hydroxy-2-oxindoles | Microwave | 5-10 minutes | up to 98% | mdpi.com |
Solvent Effects and Catalyst Selection in Indolin-3-one Reactions
The choice of solvent and catalyst is paramount in directing the outcome of indolin-3-one synthesis, influencing reaction rates, yields, and stereoselectivity. nih.gov A variety of catalytic systems, including those based on palladium, gold, copper, and organocatalysts, have been explored. acs.orgorganic-chemistry.orgnih.gov
Palladium catalysis is frequently employed for C-H activation and cross-coupling reactions to form the indole core. unina.itmdpi.com For example, palladium-catalyzed hydroamination of gem-difluoroallenes can be directed to form different regioisomers by selecting the appropriate nucleophile (indolines vs. 2-indole-carboxylate substrates), with solvents like toluene (B28343) being effective for the reaction. acs.orgacs.org
Gold and copper catalysts are often used in cascade reactions. A one-pot synthesis of hydroxysuccinimide substituted indolin-3-ones utilizes a Au(III)–Cu(II) relay/synergetic catalysis system. acs.orgacs.org In this process, Au(III) catalyzes the initial cycloisomerization, while the combination of catalysts aids in a subsequent ring-opening step. acs.org The choice of solvent can be critical; for instance, in the enantioselective para-addition of anilines to cyclic thioimidates catalyzed by a chiral phosphoric acid, toluene was found to be the optimal solvent compared to CH2Cl2, CHCl3, xylene, and CH3CN for achieving high enantioselectivity. acs.org
Organocatalysis, using small organic molecules like cinchona alkaloids, provides a metal-free alternative for asymmetric synthesis. nih.gov The chemoselective reduction of isatins to indolin-3-ones has been achieved using B(C6F5)3 as a catalyst with hydrosilanes, avoiding the need for metal catalysts entirely. organic-chemistry.org Some reactions can even proceed under solvent-free conditions, offering a greener synthetic route. rsc.org The optimization of reaction conditions often involves screening various solvents and catalysts to achieve the desired outcome. For instance, in a microwave-assisted synthesis of 3-hydroxy-2-oxindoles, dioxane was found to be a superior solvent to THF and EtOH. mdpi.com
Table 2: Influence of Catalyst and Solvent on Indolin-3-one Analogue Synthesis
| Reaction Type | Catalyst | Solvent | Key Finding | Reference |
|---|---|---|---|---|
| Asymmetric Michael Addition | Cinchona Alkaloids | Not specified | Synthesis of 23 unprecedented indolin-3-one derivatives | nih.gov |
| Cascade Reaction | Au(III)–Cu(II) | Not specified | Relay/synergetic catalysis for hydroxysuccinimide substituted indolin-3-ones | acs.org |
| Chemoselective Reduction | B(C6F5)3 | Dichloromethane (DCM) | High yields for reduction of isatins to indolin-3-ones | organic-chemistry.org |
| Para-Addition of Anilines | Chiral Phosphoric Acid | Toluene | Toluene provided better enantiocontrol than other tested solvents | acs.org |
| Hydroamination | Pd2(dba)3 / (S)-Segphos | Toluene | Regiodivergent synthesis of difluoroalkylated indole derivatives | acs.org |
Gram-Scale Synthesis Strategies for Indolin-3-one Compounds
Transitioning from laboratory-scale synthesis to gram-scale production presents unique challenges, requiring robust and scalable reaction conditions. For indole-containing compounds, several strategies have been developed to achieve this upscaling.
One notable example is the gram-scale synthesis of various 2,7-dioxygenated carbazole (B46965) alkaloids, which started from readily available indole derivatives. rsc.orgrsc.org The key step involved an efficient gold-catalyzed cyclization reaction, demonstrating the potential of this catalytic method for larger-scale applications. rsc.org The practicality of a catalytic method is often proven by its scalability. For instance, a chiral phosphoric acid-catalyzed reaction was successfully scaled up to demonstrate its utility in preparing larger quantities of N,S-acetal-containing compounds. acs.org
Developing one-pot cascade reactions is another effective strategy for large-scale synthesis as it minimizes intermediate purification steps, saving time and resources. The Au(III)–Cu(II) catalyzed synthesis of hydroxysuccinimide substituted indolin-3-ones is presented as a convenient and sustainable one-pot process, suggesting its potential for scalability. acs.org The development of organocatalytic methods, such as the dearomative [4+2] cycloaddition to form spiro[chroman-4,3′-oxindole] scaffolds, also highlights features like mild reaction conditions and simple operation, which are advantageous for gram-scale synthesis. researchgate.net These examples underscore the importance of catalyst efficiency, reaction robustness, and operational simplicity in designing viable gram-scale synthetic routes for indolin-3-one compounds and their analogues.
Mechanistic Investigations of 2 Methoxy 1 Methylindolin 3 One Reactions
Elucidation of Reaction Pathways for Indolin-3-one Formation and Derivatization
The formation of the indolin-3-one core, and specifically the introduction of a methoxy (B1213986) group at the C2 position, can be approached through several synthetic routes, each with its own mechanistic pathway. While a direct synthesis for 2-Methoxy-1-methylindolin-3-one is not prominently documented, analogous transformations provide insight into its likely formation.
One plausible pathway involves the derivatization of an existing indolin-3-one. For instance, the synthesis of 2-monoacyloxy or 2-alkoxy indolin-3-ones has been achieved through a formal cine-substitution/hydrolysis of 3-azidoindoles generated from 3-azido-2-methoxyindolines. This process highlights a method for introducing an alkoxy group at the C2 position of the indolin-3-one scaffold.
Another general approach to substituted indolin-3-ones involves the functionalization of isatin (B1672199) derivatives. For example, the reaction of isatin derivatives with various reagents can lead to a wide array of substituted indolin-3-ones. The N-methylation to form the 1-methyl group is a standard procedure, often achieved using reagents like methyl iodide or dimethyl sulfate. The introduction of the 2-methoxy group is more complex and could potentially be achieved through oxidative processes followed by trapping with methanol (B129727) or through the rearrangement of a suitable precursor.
The derivatization of the formed this compound would likely revolve around the reactivity of the C3-carbonyl group and the enolizable protons at the C2 position, if any were present in related structures. However, in the case of a 2-methoxy substituted indolin-3-one, the C2 position is already substituted, directing the reactivity towards the carbonyl group.
Studies on Nucleophilic Attack and Proton Transfer Processes in Indolin-3-one Systems
The carbonyl group at the C3 position of the indolin-3-one scaffold is a key site for nucleophilic attack. wikipedia.orgmasterorganicchemistry.com This fundamental reaction involves the approach of a nucleophile to the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com The subsequent fate of this intermediate depends on the nature of the nucleophile and the reaction conditions.
The general mechanism for nucleophilic addition to a carbonyl group involves the following steps:
Nucleophilic Attack: The nucleophile donates a pair of electrons to the carbonyl carbon, forming a new sigma bond. Simultaneously, the pi bond of the carbonyl group breaks, and the electron pair moves to the oxygen atom, creating an alkoxide intermediate.
Proton Transfer: The negatively charged oxygen atom of the alkoxide intermediate is typically protonated by a protic solvent or upon acidic workup to yield a neutral alcohol product.
In the context of this compound, the electronic environment of the carbonyl group is influenced by the electron-donating methoxy group at C2 and the N-methyl group. These groups can affect the electrophilicity of the carbonyl carbon and, consequently, the rate of nucleophilic attack.
Studies on related indole (B1671886) systems have demonstrated the importance of the reaction conditions in directing nucleophilic attack. For instance, the base-catalyzed nucleophilic addition of indoles to vinylene carbonate proceeds via deprotonation of the indole nitrogen, followed by attack on the electrophile. mdpi.com In other cases, a competition between nucleophilic attack and electron transfer has been observed, particularly with nucleophiles that have low oxidation potentials. researchgate.net These findings underscore the nuanced reactivity of the indolinone core and the importance of considering all possible reaction pathways.
Analysis of Cycloaddition Reaction Mechanisms Involving Indolin-2-ones
While this compound itself is not a typical substrate for cycloaddition reactions due to the lack of a readily available pi system for such transformations, the closely related indolin-2-one (oxindole) derivatives are frequently employed in cycloadditions. The mechanistic understanding of these reactions, particularly through computational chemistry, provides a valuable framework for predicting the reactivity of related heterocyclic systems.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful tool for rationalizing the outcomes of pericyclic reactions, including cycloadditions. researchgate.netdntb.gov.ua This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. researchgate.net For a cycloaddition to be thermally allowed, the symmetry of the interacting orbitals must be such that a bonding interaction is maintained throughout the reaction.
In the context of cycloadditions involving indolin-2-one derivatives, FMO theory can be used to predict the regioselectivity and stereoselectivity of the reaction. For example, in a [3+2] cycloaddition of an azomethine ylide with a 3-ylideneoxindole, the relative energies of the HOMO and LUMO of the reactants will determine the dominant orbital interaction and thus the preferred orientation of the reactants in the transition state. A recent study on the [3+2] cycloaddition of a bromo nitrile oxide with a (Z)- and (E)-3-(4-chlorobenzylidene)-1-methylindolin-2-one utilized FMO calculations to show a dominant HOMO(multiple bond system) to LUMO(three-atom component) interaction. mdpi.com
Molecular Electron Density Theory (MEDT) Perspectives
Molecular Electron Density Theory (MEDT) offers an alternative perspective to FMO theory for understanding chemical reactivity. MEDT posits that changes in electron density, rather than orbital interactions, are the primary drivers of chemical reactions. Recent studies have increasingly applied MEDT to analyze cycloaddition reactions involving indolin-2-one derivatives. mdpi.comrsc.orgnih.gov
A key concept in MEDT is the Global Electron Density Transfer (GEDT), which quantifies the net charge transfer between the reactants at the transition state. A significant GEDT indicates a polar reaction mechanism. MEDT analyses of [3+2] cycloaddition reactions involving spirooxindoles have provided insights into their polar nature and have been used to explain the observed regioselectivity. rsc.orgnih.gov For instance, a study on the [3+2] cycloaddition of nitrilimines and thioaurones to form spiro-2-pyrazolines employed MEDT to confirm a two-step mechanism. nih.gov
Distortion/Interaction Energy Analysis in Reaction Kinetics
The Distortion/Interaction model, also known as the Activation Strain Model, provides a quantitative framework for understanding reaction barriers. rsc.org This model partitions the activation energy of a reaction into two components: the distortion energy and the interaction energy. rsc.org The distortion energy is the energy required to deform the reactants from their ground-state geometries to their geometries in the transition state. The interaction energy is the stabilizing interaction between the distorted reactants in the transition state.
This analysis has been applied to various cycloaddition reactions to explain reactivity trends. mdpi.commdpi.com For example, in [3+2] cycloaddition reactions of dibromoformaldoxime with 3-(4-chlorobenzylidene)-1-methylindolin-2-one, distortion/interaction analysis revealed that these reactions are under distortion control. mdpi.com This means that the energy required to distort the reactants into the transition state geometry is the dominant factor determining the activation barrier.
Exploration of Unprecedented Reactivity Modes of Indolin-3-one Scaffolds
The indolinone scaffold is a versatile building block that can exhibit novel and sometimes unexpected reactivity under specific conditions. The exploration of these unprecedented reactivity modes opens up new avenues for the synthesis of complex molecular architectures.
One area of interest is the dearomatization of indole derivatives to access three-dimensional indoline (B122111) scaffolds. For example, a highly diastereoselective cascade dearomatization of 3-(2-isocyanoethyl)indoles with nitrile imines has been developed, leading to the formation of unprecedented polycyclic indoline scaffolds. libretexts.org This type of transformation, if applied to a suitably functionalized indolin-3-one, could provide access to novel and complex molecular frameworks.
Furthermore, the concept of a "substrate-guided reactivity switch" has been demonstrated in the synthesis of polycyclic fused indoline scaffolds. In these reactions, the nature and type of substituents on the indole substrate can direct the reaction towards either a [3+2] or a [4+2] cycloaddition pathway, leading to different product scaffolds from the same starting materials under the same catalytic conditions. This highlights the subtle interplay of steric and electronic effects in controlling reaction outcomes and suggests that the this compound scaffold could also exhibit such switchable reactivity with appropriate reaction partners.
The chemical reactivity of 2-oxindole derivatives has been extensively reviewed, showcasing a wide range of transformations including domino reactions and multicomponent reactions that lead to diverse and valuable structures. rsc.org These examples of novel reactivity in related systems provide a fertile ground for future investigations into the synthetic utility of this compound.
Computational and Theoretical Studies on 2 Methoxy 1 Methylindolin 3 One
Quantum Chemical Calculations for Structure and Stability of Indolin-3-ones
Quantum chemical calculations are a cornerstone in the theoretical investigation of indolin-3-one derivatives. These methods allow for the detailed exploration of molecular geometries, electronic properties, and energetic landscapes, which are critical for predicting their behavior in chemical reactions.
Conformational Analysis and Isomerization (E/Z Isomers)
The conformational landscape of indolin-3-ones, including the potential for E/Z isomerism around the exocyclic double bond, is a key area of study. For instance, in related (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones, the (Z)-configuration has been confirmed using NMR techniques. nih.gov The synthesis of these compounds can be highly modular, starting from readily available precursors like 3-bromooxindoles. nih.gov
Theoretical studies on similar systems, such as (E)‐3‐X‐indoline (B122111)‐2‐one derivatives, have investigated the relative stability of different isomers and the barriers to their interconversion. researchgate.net In some cases, the interconversion between tautomers, like ketone-enole forms, involves significant energy barriers, suggesting that specific isomers should be experimentally observable in the gas phase. researchgate.net The stability of these isomers can be influenced by solvent effects, with the relative energies changing depending on the polarity of the medium. researchgate.net
Table 1: Theoretical Data on Isomer Stability and Interconversion
| Compound Class | Isomer Type | Method | Key Finding |
| (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones | E/Z Isomers | NMR | (Z)-configuration confirmed. nih.gov |
| (E)‐3‐X‐indoline‐2‐one derivatives | Tautomers | DFT | High energy barrier for ketone-enole interconversion in the gas phase. researchgate.net |
| Indolino-oxazolidine derivatives | Rotational Isomers | DFT | High steric impediment to rotation around the C-N bond in a chiral diradical intermediate. researchgate.net |
This table provides an interactive summary of theoretical findings on the stability and isomerization of indolin-3-one related structures.
Electronic Structure and Reactivity Descriptors
The electronic structure of indolin-3-ones dictates their reactivity. Quantum chemical calculations are used to determine various reactivity descriptors that provide a quantitative measure of a molecule's propensity to participate in chemical reactions. These descriptors include ionization energy, hardness, and electrophilicity.
Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the LUMO indicates the electron acceptability of a compound and its susceptibility to nucleophilic attack. researchgate.net The HOMO-LUMO energy gap is a critical parameter for determining the unique features of a compound. researchgate.net
For example, in a study on a related bromo-methoxy benzoic acid derivative, these descriptors were calculated using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory. researchgate.net The influence of solvent on these reactivity parameters was also investigated using the Polarizable Continuum Model (PCM), which showed that solvation can alter the values of these descriptors. researchgate.net Molecular electrostatic potential (MEP) surfaces are also computed to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. epstem.net
Density Functional Theory (DFT) Applications in Indolin-3-one Research
Density Functional Theory (DFT) has become a powerful and widely used tool in computational chemistry for studying the properties of molecules like indolin-3-ones. mdpi.com Its ability to provide accurate results at a reasonable computational cost makes it suitable for a wide range of applications.
Benchmarking DFT Functionals for Predicting Chemical Phenomena
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional. Therefore, extensive benchmark studies are performed to identify the most suitable functionals for specific chemical problems. These studies compare the results of different functionals against experimental data or high-level ab initio calculations. rsc.orgnih.gov
For general main group thermochemistry, kinetics, and noncovalent interactions, a thorough energy benchmark study of 47 different density functionals was carried out. rsc.org This study recommended the B97-D3 and revPBE-D3 functionals at the GGA level and noted that the widely used B3LYP functional can be sensitive to the application of dispersion corrections. rsc.org For higher accuracy, double-hybrid functionals like DSD-BLYP-D3 and PWPB95-D3 were found to be the most accurate and robust. rsc.org
In the context of predicting reaction equilibrium compositions, a benchmark study of six exchange-correlation functionals showed that for reactions with temperature-independent equilibrium compositions below 1000 K, over 90% are predicted correctly. nih.gov
Table 2: Recommended DFT Functionals from Benchmark Studies
| Level of Theory | Recommended Functionals | Application |
| GGA | B97-D3, revPBE-D3 | General main group thermochemistry, kinetics, noncovalent interactions. rsc.org |
| meta-GGA | oTPSS-D3 | General main group thermochemistry, kinetics, noncovalent interactions. rsc.org |
| Hybrid | PW6B95-D3 | General main group thermochemistry, kinetics, noncovalent interactions. rsc.org |
| Double-Hybrid | DSD-BLYP-D3, PWPB95-D3 | High-accuracy calculations. rsc.org |
This interactive table summarizes recommended DFT functionals based on benchmark studies for various chemical applications.
Prediction of Regio- and Stereoselectivity in Indolin-3-one Reactions
DFT calculations are instrumental in predicting the regio- and stereoselectivity of reactions involving indolin-3-ones. By calculating the energies of transition states and intermediates for different reaction pathways, chemists can predict the most likely products.
For instance, in the synthesis of spiro thio-oxindoles from the reaction of corresponding aldehydes and thio-oxindoles, a one-pot reaction in water afforded regio- and diastereoselective products in high yields. researchgate.net Theoretical studies can elucidate the factors controlling this selectivity. In another example, DFT calculations were used to study the solvent effects on the structure and stability of biologically active (E)‐3‐X‐indoline‐2‐one derivatives, which is crucial for understanding their reactivity in different environments. researchgate.net
Molecular Dynamics Simulations in Ligand-Protein Interactions (General)
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of biomolecular systems, including the interaction of ligands like indolin-3-one derivatives with protein targets. nih.gov MD simulations provide detailed insights into conformational changes and the mechanisms of ligand binding. nih.govresearchgate.net
These simulations are driven by force fields, such as AMBER, CHARMM, and GROMOS, and are used to predict binding affinities, elucidate binding pathways, and optimize lead compounds in drug discovery. nih.govresearchgate.net For example, MD simulations can be used to study the formation and dissociation of a protein-ligand complex, providing information on the energy and geometry changes associated with the process. nih.gov By simulating the system over time, researchers can observe the flexibility of the protein and ligand and identify key interactions that stabilize the bound complex. researchgate.netyoutube.com
Quantitative Structure-Activity Relationship (QSAR) Modeling (General Principles)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical methodology used in medicinal chemistry and toxicology to predict the biological activity of chemical compounds based on their molecular structures. mdpi.com The fundamental principle of QSAR is that the variations in the biological activity of a series of compounds are correlated with changes in their physicochemical properties, which are in turn determined by their molecular structures. nih.gov
The process of developing a QSAR model involves several key steps. Initially, a dataset of compounds with known biological activities (e.g., inhibitory concentration IC50) is compiled. nih.gov Then, for each molecule, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its steric, electronic, and hydrophobic properties. researchgate.net Common descriptors include parameters like molecular weight, logP (a measure of lipophilicity), molar refractivity, and quantum chemical descriptors derived from methods like Density Functional Theory (DFT). biointerfaceresearch.com
Once the descriptors are calculated, a mathematical model is generated to establish a relationship between these descriptors (the independent variables) and the biological activity (the dependent variable). nih.gov Multiple Linear Regression (MLR) is a commonly used statistical technique for this purpose, which generates a linear equation that can be used to predict the activity of new, untested compounds. nih.gov The validity and predictive power of the resulting QSAR model are then rigorously assessed using statistical methods such as cross-validation (e.g., leave-one-out) and by evaluating parameters like the correlation coefficient (r²) and the standard error of estimation. nih.govresearchgate.net A robust and validated QSAR model can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis and testing of the most promising candidate compounds. nih.gov
Correlation of Structural Features with Biological Modulatory Tendencies
The biological activity of a molecule like 2-Methoxy-1-methylindolin-3-one is intrinsically linked to its structural and electronic features. The indolinone core itself is a privileged scaffold in medicinal chemistry, known to interact with various biological targets. The specific substituents on this core, namely the 2-methoxy group and the 1-methyl group, play a crucial role in modulating its biological and physicochemical properties.
The methoxy (B1213986) group (-OCH3) at the C2 position is an electron-donating group due to the resonance effect of the oxygen lone pair, which can influence the electron density of the aromatic ring system. This alteration in electron distribution can affect how the molecule interacts with its biological target, for instance, through pi-pi stacking or cation-pi interactions. The presence of the methoxy group can also impact the molecule's lipophilicity and its ability to form hydrogen bonds, both of which are critical for membrane permeability and target binding. Studies on other methoxy-substituted heterocyclic compounds have shown that this group can significantly influence their antioxidant and antiproliferative activities. mdpi.com
The N-methyl group (-CH3) at the 1-position removes the hydrogen-bond donating capability of the indole (B1671886) nitrogen. This can be a critical determinant for target selectivity, as some protein binding pockets may require a hydrogen bond donor at this position for effective binding. Conversely, the presence of the methyl group can provide favorable steric interactions within a hydrophobic pocket of a target protein.
To illustrate how these structural features can be correlated with biological activity in a hypothetical QSAR study, one might analyze a series of indolinone analogs. The table below presents a hypothetical dataset for a QSAR study on a series of indolinone derivatives, illustrating how variations in substituents could be correlated with biological activity.
| Compound | Substituent at C2 | Substituent at N1 | LogP | Electronic Parameter (e.g., Hammett constant) | Predicted Biological Activity (IC50, µM) |
| This compound | -OCH3 | -CH3 | 1.8 | -0.27 | 5.2 |
| 2-Hydroxy-1-methylindolin-3-one | -OH | -CH3 | 1.2 | -0.37 | 8.1 |
| 2-Methoxy-indolin-3-one | -OCH3 | -H | 1.5 | -0.27 | 6.5 |
| 1-Methylindolin-3-one | -H | -CH3 | 1.6 | 0.00 | 12.0 |
This table is for illustrative purposes only and does not represent actual experimental data.
In a real QSAR study, a much larger set of compounds and a wider range of descriptors would be used to derive a statistically significant model. Such a model could then be used to predict the activity of other unsynthesized indolinone derivatives, guiding the design of more potent and selective modulators.
Computational Approaches to Binding Pose Prediction
Molecular docking is a powerful computational technique used to predict the preferred orientation, or "pose," of a ligand when it binds to a target receptor, typically a protein. biointerfaceresearch.com This method is instrumental in understanding the molecular basis of a ligand's biological activity and is a cornerstone of structure-based drug design. For a compound like this compound, molecular docking can provide valuable insights into its potential interactions with a specific biological target.
The docking process begins with the three-dimensional structures of both the ligand (this compound) and the receptor protein. The protein structure is often obtained from experimental methods like X-ray crystallography or NMR spectroscopy and is available in public databases such as the Protein Data Bank (PDB). nih.gov The ligand's 3D structure can be generated using molecular modeling software.
The docking algorithm then systematically explores the conformational space of the ligand within the active site of the receptor, generating a large number of possible binding poses. nih.gov Each of these poses is then evaluated and ranked using a "scoring function." frontiersin.org The scoring function is a mathematical equation that estimates the binding affinity (or a related term like binding energy) for each pose, taking into account factors like electrostatic interactions, van der Waals forces, hydrogen bonds, and desolvation penalties. nih.govfrontiersin.org
The output of a docking simulation is a set of predicted binding poses, ranked by their scores. The top-ranked pose represents the most likely binding mode of the ligand. This information is invaluable for:
Identifying key interactions: It can reveal which amino acid residues in the receptor's active site are crucial for binding the ligand. For this compound, this could involve hydrogen bonds with the carbonyl oxygen or hydrophobic interactions with the methyl group and the aromatic ring.
Explaining structure-activity relationships: By comparing the docking poses of different analogs, researchers can understand why certain structural modifications lead to increased or decreased biological activity.
Guiding lead optimization: The predicted binding pose can suggest modifications to the ligand's structure that could enhance its binding affinity and selectivity for the target.
The table below outlines the general steps and considerations in a molecular docking study of this compound.
| Step | Description | Key Considerations |
| 1. Preparation of Receptor and Ligand | Obtain 3D structures. For the receptor, this involves removing water molecules, adding hydrogen atoms, and defining the binding site. The ligand's 3D conformation is generated and optimized. | The quality of the initial structures is critical for obtaining meaningful results. The protonation states of ionizable residues in the receptor must be correctly assigned. |
| 2. Docking Simulation | The ligand is placed in the binding site of the receptor, and a search algorithm explores different orientations and conformations of the ligand. | The choice of docking software and the search algorithm parameters can influence the outcome. |
| 3. Scoring and Ranking | A scoring function is used to estimate the binding affinity for each generated pose. The poses are then ranked based on their scores. | Scoring functions are approximations and may not always perfectly predict the true binding affinity. It is often advisable to use multiple scoring functions for a more robust prediction. frontiersin.org |
| 4. Analysis of Results | The top-ranked poses are visually inspected to analyze the specific interactions between the ligand and the receptor. | The predicted binding mode should be critically evaluated in the context of available experimental data, such as structure-activity relationships from related compounds. |
By employing these computational approaches, researchers can gain a detailed understanding of how this compound might interact with a biological target at the molecular level, thereby accelerating the process of drug discovery and development.
Mechanistic Aspects of Biological Interactions and Structure Activity Relationships Sar of 2 Methoxy 1 Methylindolin 3 One Analogues
Investigation of Molecular Mechanisms of Biological Modulatory Activity
Indolin-3-one derivatives have been shown to interfere with the normal progression of the cell cycle, a key process in cell proliferation. The deregulation of the cell cycle is a hallmark of cancer, making it a prime target for therapeutic intervention.
Some indole (B1671886) derivatives have been found to induce a G1 cell cycle arrest. nih.gov This is often achieved by up-regulating the expression of cell cycle inhibitors like p21 and p27, and down-regulating the levels of cyclin-dependent kinases (CDKs) such as CDK2, CDK4, and CDK6, as well as cyclins D1 and E. nih.gov For instance, Indole-3-carbinol (I3C) has been observed to cause a G1/S arrest in various cancer cell lines. nih.gov Another novel indole derivative, C19H15F3N2O, was found to inhibit the proliferation of acute promyelocytic leukemia (APL) cells by down-regulating Cyclin D and up-regulating p21. nih.gov
Furthermore, certain indolin-3-one derivatives can induce cell accumulation in the M-phase of the cell cycle, leading to abnormal mitotic spindles and cell cycle arrest at metaphase. nih.gov
Table 1: Effects of Selected Indole Derivatives on Cell Cycle Regulatory Proteins
| Compound/Derivative | Effect on Cell Cycle | Target Proteins Modulated | Cell Line |
| Indole-3-carbinol (I3C) | G1/S arrest | ↓ Cyclin D1, Cyclin E, CDK2, CDK4, CDK6; ↑ p15, p21, p27 | Various tumor cells nih.gov |
| C19H15F3N2O | G1 arrest | ↓ Cyclin D; ↑ p21 | NB4 (APL) nih.gov |
| Indibulin | Metaphase arrest | - | Various tumor cells nih.gov |
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in tumor cells. The indolin-3-one scaffold is a key feature in several compounds that trigger this process.
Indole derivatives can initiate apoptosis through various pathways. One common mechanism involves the modulation of the Bcl-2 family of proteins. This includes the down-regulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the up-regulation of pro-apoptotic proteins such as Bax. nih.gov This shift in balance leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, including caspase-9 and caspase-3, which are key executioners of apoptosis. nih.gov
For example, Indole-3-carbinol (I3C) and its dimeric product, 3,3'-diindolylmethane, are known to induce apoptosis in cancer cells. nih.gov I3C has been shown to down-regulate several anti-apoptotic gene products, including Bcl-2, Bcl-xL, and survivin. nih.gov Similarly, certain indolyl chalcones have been found to induce tumor apoptosis by increasing reactive oxygen species (ROS) levels. nih.gov Some indol-3-ylglyoxylamide derivatives have also demonstrated the ability to induce apoptosis by increasing the levels of cleaved PARP1. nih.gov
Indolin-3-one derivatives have been identified as modulators of various enzymes, which is a key aspect of their biological activity.
One notable target is human neutrophil elastase, where Indole-3-carbinol (I3C) and its more potent derivative, 1-benzyl-indole-3-carbinol, act as non-competitive allosteric inhibitors. nih.gov This inhibition occurs at a site distinct from the catalytic center of the enzyme. nih.gov
Furthermore, some indol-3-ylglyoxylamide derivatives have been shown to inhibit topoisomerase II (TopoII), an enzyme crucial for DNA replication and transcription. nih.gov Molecular modeling studies have suggested that the glyoxylamide moiety of these compounds plays a critical role in their interaction with the DNA-TopoII complex. nih.gov
The biological effects of indolin-3-one derivatives are a result of their direct interactions with various cellular targets. These interactions can range from binding to enzyme active sites to intercalating with DNA.
Computational simulations have been employed to understand these interactions at a molecular level. For instance, in silico studies predicted the binding of Indole-3-carbinol (I3C) and 1-benzyl-I3C to a specific external surface of human neutrophil elastase, outside its catalytic site. nih.gov
In the case of indol-3-ylglyoxylamide derivatives acting as cytotoxic agents, the indole ring and the β-carboline scaffold have been identified as important for DNA intercalation. nih.gov Molecular modeling has also highlighted the crucial role of the glyoxylamide moiety in forming hydrogen bonds with DNA within the DNA-TopoII complex. nih.gov Additionally, docking studies on CDK2 and GSK-3β have inspired the synthesis of indoline-2,3-dione hydrazones as potential anticancer agents. nih.gov
Systematic Structure-Activity Relationship (SAR) Studies on Indolin-3-ones
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For indolin-3-one analogues, these studies are crucial for designing more potent and selective therapeutic agents.
The biological activity of indolin-3-one derivatives can be significantly altered by the nature and position of substituents on the indole scaffold.
Systematic variations of substituents have revealed key insights into the SAR of these compounds. For example, in a series of N'-phenylindol-3-ylglyoxylhydrazides, it was observed that the substituent at the 5-position of the indole nucleus could dictate the binding conformation of the molecule to its target. nih.gov Specifically, derivatives with a chlorine or nitro group at the 5-position (5-Cl/NO2) and those with a hydrogen at the same position (5-H) were considered as distinct "families" of ligands with different SAR profiles. nih.gov The affinity of the 5-Cl/NO2 derivatives was enhanced by hydroxyl or methoxy (B1213986) groups on the side chain phenyl ring, whereas the affinity of the 5-H derivatives was increased by halogens on the same phenyl ring. nih.gov
In another study on 3-substituted-(methylenehydrazono)indolin-2-ones, the presence of specific substituents was found to be critical for their anticancer activity against the human breast cancer cell line MCF-7. nih.gov
Furthermore, research on indole-3-heterocycles as CB1 receptor agonists demonstrated that modifications to the N1 side chain of the indole core could lead to potent and selective antagonists. figshare.com
Impact of Substituent Variations on Indolin-3-one Scaffold
Effects of Methoxy Group Position and Presence
The methoxy group (-OCH₃) is a prevalent substituent in many biologically active molecules, including numerous natural products and their synthetic derivatives. nih.gov Its presence and position on the indolin-3-one core are critical determinants of biological activity, largely due to its electronic and steric properties.
Methoxy groups are known to enhance the reactivity of the indole nucleus, making it a strategic feature in the design of new bioactive compounds. chim.it As a strong electron-donating group, a methoxy substituent on the aromatic ring can increase the electron density of the system, which can influence binding to biological targets. acs.org For instance, in a study of indoline (B122111) derivatives, the inclusion of a methoxy group on the benzene (B151609) ring was a key feature in compounds exhibiting potent antioxidant and anti-inflammatory activities. nih.gov
The role of the methoxy group can be multifaceted:
Modulation of Physicochemical Properties : It can influence solubility, lipophilicity, and metabolic stability. nih.gov
Direct Target Interaction : The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions within a receptor's binding pocket. nih.gov
Conformational Control : The steric bulk of the methoxy group can lock the molecule into a specific, biologically active conformation.
The precise location of the methoxy group on the benzene ring (e.g., at the 4, 5, 6, or 7-position) can drastically alter these effects, leading to significant variations in potency and selectivity across different biological assays.
Table 1: Influence of Methoxy Group on Indolinone Analogues
| Feature | Effect | Source |
|---|---|---|
| Electronic Nature | Electron-donating, enhances ring reactivity. | chim.itacs.org |
| Target Binding | Oxygen can act as a hydrogen bond acceptor. | nih.gov |
| Physicochemical | Affects lipophilicity and metabolic pathways. | nih.gov |
| Bioactivity | Methoxy-substituted indolines show potent anti-inflammatory effects. | nih.gov |
Role of N-Substitution (e.g., Methylation)
Substitution at the N-1 position of the indolin-3-one ring plays a pivotal role in defining the molecule's chemical properties and biological activity. The presence of a substituent, such as a methyl group in 2-Methoxy-1-methylindolin-3-one, eliminates the N-H proton, which has several important consequences.
The choice of catalyst and reaction conditions can dictate whether methylation or other substitutions occur at the nitrogen atom versus a carbon atom on the indole ring. acs.orgnih.gov Specifically, N-methylation of indoles is a common strategy in medicinal chemistry to fine-tune a compound's properties. st-andrews.ac.uk The nature of the N-substituent—from a simple methyl group to larger, more complex moieties—can dramatically alter the compound's target specificity and potency. mdpi.com
Table 2: Comparison of N-Substitution Effects
| N-1 Substituent | Key Characteristics | Potential Biological Impact | Source |
|---|---|---|---|
| -H (Unsubstituted) | Hydrogen bond donor; acidic proton. | Can participate in key H-bonding; may be a site for metabolism. | mdpi.com |
| -CH₃ (Methyl) | Blocks H-bond donation; adds slight lipophilicity and steric bulk. | Alters binding mode; can improve metabolic stability and cell permeability. | acs.orgst-andrews.ac.uk |
| Larger Alkyl/Aryl | Significantly increases steric bulk and lipophilicity. | Can access different binding pockets; may enhance or decrease activity depending on the target. | mdpi.com |
Influence of Substituents at the C-3 Quaternary Center
The C-3 position of the indolinone core is a frequent site for substitution and is crucial for biological activity. In many active derivatives, this position is a quaternary carbon, meaning it is bonded to four non-hydrogen atoms. The creation of this C-3 quaternary center is a key synthetic strategy. acs.org
A notable example is the discovery of 3,3-di(indolyl)indolin-2-ones as a novel class of α-glucosidase inhibitors. nih.gov Structure-activity relationship studies on this scaffold revealed that the type and position of substituents on the appended indole rings were critical for inhibitory potency. A compound featuring a 2-fluorobenzyl group was identified as the most potent in the series, highlighting the sensitivity of the target enzyme to modifications at this position. nih.gov This demonstrates that the C-3 substituents are not mere placeholders but are actively involved in molecular recognition.
Peripheral Ring Modifications and Their Consequences
Modifications to the peripheral benzene ring of the indolin-3-one scaffold provide another avenue for modulating biological activity. The addition of various substituents, such as halogens (F, Cl), alkyl (Me), or hydroxyl (HO) groups, alters the electronic landscape and steric profile of the entire molecule. nih.gov
The synthesis of trisindolines, for example, is highly dependent on the substituents present on the isatin (B1672199) and indole building blocks. nih.gov Electron-donating or electron-withdrawing groups can affect not only the synthetic accessibility of the final compounds but also their resulting bioactivity.
In a study focused on developing potent antioxidant and anti-inflammatory agents, various indoline derivatives were synthesized with substituents like Cl, MeO, Me, F, and HO on the benzo ring. nih.gov The results showed that these peripheral modifications had a profound impact on the compounds' ability to protect macrophages from oxidative stress and to reduce the production of inflammatory mediators. This underscores the importance of the substitution pattern on the benzene ring for fine-tuning the therapeutic properties of indolinone analogues.
Table 3: Effects of Peripheral Ring Substituents on Indoline Bioactivity
| Substituent | Position | Observed Effect on Anti-inflammatory/Antioxidant Activity | Source |
|---|---|---|---|
| -Cl | Benzo Ring | Modulated activity | nih.gov |
| -MeO | Benzo Ring | Potent activity observed | nih.gov |
| -Me | Benzo Ring | Modulated activity | nih.gov |
| -F | Benzo Ring | Modulated activity | nih.gov |
| -OH | Benzo Ring | Modulated activity | nih.gov |
Understanding Ligand-Target Recognition through SAR Principles
Structure-Activity Relationship (SAR) principles are fundamental to understanding how a ligand like this compound recognizes and interacts with its biological target. By systematically altering the molecule's structure—as detailed in the preceding sections—and observing the corresponding changes in biological effect, a model of the ligand-target interaction can be constructed.
The SAR data for indolin-3-one analogues suggest a highly specific binding pocket.
The N-1 methyl group likely fits into a hydrophobic pocket, while its presence prevents unfavorable interactions or metabolism that might occur with an N-H group. mdpi.comst-andrews.ac.uk
The C-2 methoxy group may act as a crucial hydrogen bond acceptor or provide the necessary electronic properties to orient the molecule correctly within the active site. nih.govchim.it
Substituents on the peripheral benzene ring can engage in additional hydrophobic, van der Waals, or polar interactions, further anchoring the ligand and enhancing affinity. nih.gov
The C-3 quaternary center and its substituents are often directed into a key region of the target protein, where small changes can lead to large differences in activity, as seen with α-glucosidase inhibitors where specific substitutions dramatically improved potency through enhanced hydrogen bonding and hydrophobic interactions. nih.gov
Molecular docking studies, such as those performed on 3,3-di(indolyl)indolin-2-one derivatives, provide a visual hypothesis for these interactions, showing how the ligand fits within the enzyme's active site and forms hydrogen bonds, π-π stacking, and other non-covalent interactions that stabilize the complex. nih.gov
Indolin-3-one Derivatives as Tools for Chemical Biology Research
Beyond their potential as therapeutic agents, indolin-3-one derivatives serve as valuable tools for chemical biology research. The indolin-3-one scaffold is found in numerous compounds with significant biological importance, including natural alkaloids. unimi.itresearchgate.net
Their diverse biological activities make them useful as chemical probes to study specific cellular pathways. For example, the identification of potent and selective α-glucosidase inhibitors from an indolin-2-one library provides researchers with tools to investigate the role of this enzyme in various physiological and pathological processes. nih.gov
Furthermore, some indolin-3-one derivatives have been developed as functional fluorescent dyes. unimi.it These molecules can be used in cellular imaging applications to visualize specific organelles, proteins, or biological events, offering a non-invasive way to study dynamic processes in living cells. The tunability of the indolin-3-one core allows for the rational design of probes with specific photophysical and biological properties, making them a versatile platform for creating new research tools.
Advanced Applications of 2 Methoxy 1 Methylindolin 3 One in Chemical Sciences Excluding Clinical
Role as Synthetic Intermediates and Building Blocks
The indole (B1671886) nucleus is a fundamental structural motif in a vast array of biologically active natural products and synthetic compounds. The presence of a methoxy (B1213986) group on the indole ring, as seen in 2-Methoxy-1-methylindolin-3-one, enhances the electron-donating nature of the aromatic system, thereby activating it towards various chemical transformations. This heightened reactivity makes methoxy-activated indoles, including this compound, valuable intermediates in organic synthesis. alliedacademies.org
Precursors to Complex Natural Products and Alkaloids
Indole derivatives are the biosynthetic precursors to a multitude of alkaloids, a class of naturally occurring compounds with diverse and potent biological activities. chim.it Methoxy-activated indoles, in particular, serve as key building blocks in the total synthesis of complex natural products. alliedacademies.org While direct synthetic examples starting from this compound are not extensively detailed in the reviewed literature, the general reactivity of methoxyindoles suggests its potential as a precursor. For instance, the synthesis of various indole alkaloids often involves the strategic functionalization of the indole core, a process that can be facilitated by the activating effect of the methoxy group. chim.it The structural framework of this compound provides a versatile starting point for the construction of more intricate molecular architectures found in nature.
The table below illustrates the diversity of natural product classes that often incorporate the indole scaffold, highlighting the potential synthetic pathways where a methoxy-activated indolinone could be a valuable precursor.
| Natural Product Class | Core Structural Feature | Potential Synthetic Application of this compound |
| Indole Alkaloids | Indole or Indoline (B122111) Nucleus | Precursor for the elaboration of the alkaloid backbone. |
| Bis-indole Alkaloids | Two Indole Units | Building block for the construction of one of the indole moieties. alliedacademies.org |
| Terpenoid Indole Alkaloids | Indole fused with a terpene unit | Can serve as the indole-containing starting material. |
Synthesis of Diversified Molecular Skeletons
The reactivity of methoxy-activated indoles extends beyond their use as precursors to natural products. They are instrumental in the synthesis of a wide range of diversified molecular skeletons, which are crucial for the development of new chemical entities with unique properties. The electron-rich nature of the indole ring in this compound allows for various electrophilic substitution and cyclization reactions, enabling the construction of novel heterocyclic systems. alliedacademies.org
The strategic placement of the methoxy and methyl groups on the indolinone core can direct the regioselectivity of subsequent reactions, providing a handle for chemists to build molecular complexity in a controlled manner. This control is essential for creating libraries of compounds for screening in various applications, from medicinal chemistry to materials science.
Development of Chemical Probes and Sensing Materials
Chemical probes are small molecules designed to study and manipulate biological systems, while chemical sensors are materials that can detect the presence of specific analytes. The indole scaffold is a common feature in the design of fluorescent probes and sensors due to its inherent photophysical properties. Methoxy-substituted indole derivatives have been reported to be useful in the development of chemosensors. alliedacademies.org
While specific research on this compound as a chemical probe is not detailed in the available literature, the general principles of probe design suggest its potential. The indolinone core could be functionalized with specific recognition motifs for analytes of interest. Upon binding to the target, a change in the fluorescence or other photophysical properties of the molecule could be observed, forming the basis of a sensing mechanism. The methoxy group can influence the electronic properties of the fluorophore, potentially tuning its emission wavelength and quantum yield.
Contributions to Materials Science Research (e.g., Solar Cell Materials)
The field of materials science is constantly seeking new organic molecules with tailored electronic and optical properties for applications in electronic devices. Methoxy-substituted diindolo[3,2-b:2′,3′-h]carbazoles, which are complex indole derivatives, have been synthesized and investigated for their potential in organic electronics. ub.edu These materials exhibit interesting photophysical properties, including bright photoluminescence, which is a desirable characteristic for applications in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). ub.edu
The following table summarizes the key components of a dye-sensitized solar cell and the potential role of an indole-based compound.
| DSSC Component | Function | Potential Role of an Indole-Based Compound |
| Dye (Sensitizer) | Absorbs sunlight and injects electrons into the semiconductor. | Can serve as the electron donor part of the dye molecule. nih.govnih.gov |
| Semiconductor (e.g., TiO2) | Accepts and transports electrons. | - |
| Electrolyte (Redox Couple) | Regenerates the oxidized dye. | - |
| Counter Electrode | Catalyzes the reduction of the electrolyte. | - |
Future Research Directions and Emerging Trends for 2 Methoxy 1 Methylindolin 3 One
Exploration of Novel Synthetic Pathways and Catalytic Systems
The synthesis of indolin-3-one derivatives is an area of continuous innovation, with future efforts aimed at improving efficiency, selectivity, and sustainability. For 2-methoxyindolin-3-ones, research is moving beyond traditional multi-step procedures toward more elegant and powerful synthetic strategies.
A key area of development involves the introduction of the C-2 methoxy (B1213986) group. One established method involves the oxidation of a corresponding silyl (B83357) enol ether with N-bromosuccinimide (NBS) in methanol (B129727), which has proven effective for producing 2-methoxy derivatives in high yields. nih.gov However, future work will likely focus on discovering alternative, milder, and more versatile oxidation reagents and catalytic systems to broaden the substrate scope and functional group tolerance.
Another significant trend is the development of transition-metal-free synthetic routes. Research into related indole (B1671886) syntheses has demonstrated the use of mixed-base systems to promote the cyclization of readily available starting materials like 2-methoxytoluene, avoiding the need for expensive and potentially toxic transition metal catalysts. nsf.gov Applying similar principles to the synthesis of 2-Methoxy-1-methylindolin-3-one could lead to more cost-effective and environmentally benign production methods. Furthermore, process optimization for industrial-scale synthesis, such as the use of azeotropic distillation to remove byproducts like acetic acid, represents a practical direction for improving yield and simplifying purification. google.com
The exploration of diverse catalytic systems is critical. Studies on the synthesis of related heterocyclic cores have highlighted the efficacy of various catalysts under different conditions, providing a roadmap for future experiments.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (min) | Reported Yield | Reference |
|---|---|---|---|---|---|
| CuI (0.1 equiv.) | EtOH | 78 | 20 | 60% | researchgate.net |
| PTSA (0.1 equiv.) | EtOH | 78 | 20 | 80% | researchgate.net |
| PTSA (0.1 equiv.) | DMF | 150 | 20 | 84% | researchgate.net |
| PTSA (0.1 equiv.) | Toluene (B28343) | 110 | 20 | 68% | researchgate.net |
Future research will likely investigate these and other novel catalytic systems, including biocatalysts and photocatalysts, to construct the this compound core with greater control and efficiency.
Advanced Computational Modeling for Mechanism Prediction and Design
The integration of computational chemistry is revolutionizing the way chemical research is conducted. For this compound, advanced computational modeling offers a powerful tool for accelerating discovery and deepening understanding.
A primary application is in the rational design of new derivatives and the prediction of their properties. In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of novel compounds. thesciencein.org By modeling derivatives of this compound before their synthesis, researchers can prioritize candidates with more favorable pharmacokinetic and safety profiles, saving significant time and resources.
Computational modeling is also invaluable for elucidating complex reaction mechanisms. For instance, syntheses involving rearrangements, such as the 1,2-aza-Brook rearrangement seen in some indolin-3-one syntheses, can be modeled to understand the transition states and intermediates. nih.gov This insight allows for the rational optimization of reaction conditions and the design of catalysts that can lower activation barriers and improve selectivity. Molecular docking and molecular dynamics simulations can further predict how these molecules will interact with potential biological targets, guiding the design of compounds with specific biological activities. thesciencein.org
| Modeling Technique | Application Area | Research Goal | Reference |
|---|---|---|---|
| Molecular Docking | Drug Design | Predict binding affinity and orientation at a biological target site. | thesciencein.org |
| Molecular Dynamics (MD) Simulation | Mechanism of Action | Simulate the dynamic behavior of the molecule-receptor complex over time. | thesciencein.org |
| Quantum Mechanics (QM) | Reaction Mechanism | Calculate transition state energies to understand reaction pathways. | nih.gov |
| ADME/Tox Prediction | Compound Screening | Forecast pharmacokinetic properties and potential toxicity in silico. | thesciencein.org |
Deepening Mechanistic Understanding of Biological Interactions
While the specific biological activities of this compound are a subject for future investigation, the broader class of methoxy-activated indoles is known for a wide range of biological properties. chim.it The methoxy group enhances the electron-rich nature of the indole ring, which can significantly modulate its interactions with biological macromolecules. chim.it
A key future direction is the systematic screening of this compound and its derivatives against various biological targets. The structural similarity to known bioactive molecules suggests several promising avenues. For example, compounds incorporating a methoxy-methyl-pyrazole moiety linked to a heterocyclic core have been identified as potent and selective inhibitors of Janus Kinase 1 (JAK1), a critical target in oncology and inflammatory diseases. nih.gov Investigating whether this compound or its analogs can inhibit JAK family kinases or other protein kinases is a logical next step.
Furthermore, related 2,3-dihydroindole structures have been explored for their binding affinity to melatonin (B1676174) receptors, which are involved in regulating circadian rhythms and have neuroprotective effects. mdpi.com A thorough investigation into the interaction of this compound with G-protein coupled receptors, ion channels, and enzymes will be crucial to uncovering its therapeutic potential. Mechanistic studies would follow, aiming to understand precisely how the compound binds to its target and elicits a biological response.
Development of Innovative Applications in Chemical Biology
Chemical biology utilizes chemical tools to probe and manipulate biological systems, and this compound is a promising candidate for the development of such tools. Its compact and functionalizable scaffold makes it an attractive starting point for creating highly specific molecular probes.
One emerging trend is the design of derivatives that can be used for activity-based protein profiling (ABPP) or as imaging agents. By incorporating a reporter tag (like a fluorophore) or a reactive group for covalent labeling, derivatives of this compound could be used to identify and visualize its cellular targets in their native environment.
The compound also serves as an excellent scaffold for fragment-based drug discovery. The core indolinone structure can be used as a starting fragment, which is then elaborated upon to build more potent and selective inhibitors against a chosen biological target, such as a protein kinase. nih.gov Another innovative approach is the development of bivalent ligands. By linking the this compound scaffold to another pharmacophore, researchers could create molecules capable of binding to two different targets or two separate sites on the same target, potentially leading to novel pharmacological effects or enhanced efficacy, a strategy that has shown promise for melatonin-based compounds. mdpi.com These applications in chemical biology will not only help elucidate fundamental biological processes but also pave the way for new therapeutic strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
